molecular formula C19H20N2O3 B2501718 4-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941992-76-3

4-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2501718
CAS No.: 941992-76-3
M. Wt: 324.38
InChI Key: NXJPABNKZBQKQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group, a methyl group, and a pyrrolidinone moiety attached to a benzamide structure

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound may interact with its targets, leading to changes that result in these biological activities.

Biochemical Pathways

It is known that indole derivatives can influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity being exerted by the compound.

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Given the broad range of biological activities associated with indole derivatives , the compound could potentially have a wide range of molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. It’s important to note that the biological profile of drug candidates can be influenced by the different stereoisomers and the spatial orientation of substituents .

Biochemical Analysis

Biochemical Properties

4-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. The compound’s structure allows it to engage in various interactions, such as hydrogen bonding and hydrophobic interactions, which can influence its binding affinity and specificity. For instance, the pyrrolidinyl group in the compound may interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their activity . Additionally, the methoxy group can participate in hydrogen bonding with amino acid residues in proteins, affecting the compound’s overall biochemical behavior .

Cellular Effects

The effects of this compound on cellular processes are diverse and can vary depending on the cell type and context. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades . Furthermore, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression levels of specific genes . These effects on cellular metabolism and signaling pathways highlight the compound’s potential as a modulator of cellular function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity, depending on the nature of the interaction . For instance, it may act as an inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent catalysis . Alternatively, it could function as an activator by stabilizing the enzyme’s active conformation, enhancing its catalytic efficiency . Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. The compound’s stability may be influenced by environmental conditions, such as temperature and pH, which can affect its degradation rate . Over time, the degradation products of the compound may also exhibit different biochemical properties, potentially leading to altered effects on cellular processes . Long-term studies in vitro and in vivo have shown that this compound can have sustained effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as modulation of signaling pathways and gene expression, without causing significant toxicity . At higher doses, the compound may induce toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels . These findings highlight the importance of determining the optimal dosage range for therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound may be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites with different biochemical properties . These metabolic transformations can influence the compound’s overall activity and effects on cellular processes. Additionally, this compound may affect metabolic pathways by modulating the activity of key enzymes, thereby altering the levels of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound may be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters, which can influence its intracellular concentration and localization . Additionally, binding proteins within the cell can sequester the compound, affecting its distribution and accumulation in specific cellular compartments . These transport and distribution mechanisms play a crucial role in determining the compound’s overall bioavailability and activity.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function within the cell . The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, it may be targeted to the mitochondria, where it can influence metabolic processes and energy production . The subcellular localization of this compound is a key determinant of its overall biochemical activity and effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

4-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several applications in scientific research:

Comparison with Similar Compounds

4-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13-12-15(7-10-17(13)21-11-3-4-18(21)22)20-19(23)14-5-8-16(24-2)9-6-14/h5-10,12H,3-4,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJPABNKZBQKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.